Chamissonolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chamissonolide is a natural product found in Arnica angustifolia and Arnica chamissonis with data available.

化学反応の分析

Structural Features Governing Reactivity

Chamissonolide lacks one of the α,β-unsaturated carbonyl groups present in helenalin acetate, which are critical for Michael-type addition reactions with nucleophiles like cysteine thiols . This structural deficiency explains its significantly reduced biological activity compared to helenalin acetate in inhibiting transcription factors such as C/EBPβ .

Key structural comparison :

| Compound | α-Methylene-γ-lactone | α,β-Unsaturated Cyclopentenone |

|---|---|---|

| Helenalin acetate | Present | Present |

| This compound | Present | Absent |

This absence prevents the dual electrophilic reactivity required for effective covalent modification of target proteins .

Binding Interactions via Computational Analysis

This compound demonstrates measurable binding affinity in computational docking studies, particularly with immune checkpoint proteins. Molecular docking against PD-L1 revealed a ΔE (empirical interaction energy) of -64.8 kcal/mol , comparable to known inhibitors like BMS-202 (-73.4 kcal/mol) .

Docking performance comparison :

| Compound | Target | ΔE (kcal/mol) | Reference Ligand ΔE |

|---|---|---|---|

| This compound | PD-L1 dimer | -64.8 | BMS-202: -73.4 |

| Mexicanin-I | PD-L1 dimer | -58.2 | BMS-202: -73.4 |

These simulations suggest this compound interacts with PD-L1 through non-covalent binding at the dimer interface, primarily via hydrophobic contacts and hydrogen bonding .

Stereochemical Influence on Reactivity

As a stereoisomer of helenalin, this compound’s three-dimensional configuration critically impacts its chemical behavior. Despite sharing the same functional groups as mexicanin-I, its spatial arrangement reduces:

This highlights the necessity of precise stereochemical alignment for effective nucleophilic attack on biological targets.

Experimental Limitations in Mimicking Reactivity

Attempts to reconstruct this compound's reactivity using simple enones failed:

This confirms this compound’s inertness in Michael addition contexts cannot be replicated through isolated reactive groups, emphasizing the role of integrated molecular architecture.

Thermodynamic Binding Profile

Microscale thermophoresis (MST) studies quantify this compound’s weak binding to transcriptional coactivators:

| Parameter | This compound | Helenalin acetate |

|---|---|---|

| Dissociation constant (Kd) | >50 μM | 1.4-50 μM range |

| Binding cooperativity | Non-detectable | Significant |

The data align with its inability to disrupt C/EBPβ-p300 interactions observed in helenalin acetate .

These findings collectively position this compound as a structurally informative but chemically less reactive analog in sesquiterpene lactone research, providing critical insights into structure-activity relationships for drug design.

特性

分子式 |

C17H24O6 |

|---|---|

分子量 |

324.4 g/mol |

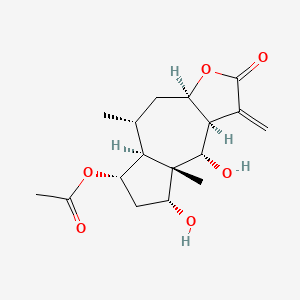

IUPAC名 |

[(3aR,5R,5aS,6S,8R,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |

InChI |

InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3/t7-,10-,11+,12-,13-,14-,15+,17-/m1/s1 |

InChIキー |

TVXMVPIXPQJTJQ-ZBUGIYPBSA-N |

SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |

異性体SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@H]3O)OC(=O)C)C)O)C(=C)C(=O)O2 |

正規SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |

同義語 |

2alpha-acetoxy-2,3-dihydro-4betaH-helenalin chamissonolid chamissonolide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。